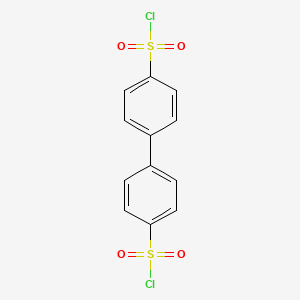

4,4'-Biphenyldisulfonyl chloride

Description

Significance as a Bifunctional Compound in Organic Chemistry

The defining feature of 4,4'-biphenyldisulfonyl chloride is its bifunctionality. The two sulfonyl chloride (-SO₂Cl) groups are highly reactive electrophiles, readily undergoing reactions with nucleophiles such as amines, alcohols, and phenols. This dual reactivity allows the molecule to serve as a cross-linking agent or as a monomer in polymerization reactions, leading to the formation of linear, high-melting polymers. google.com The rigid biphenyl (B1667301) core provides thermal and dimensional stability to the resulting polymers, making them suitable for high-performance applications.

Overview of Core Research Trajectories

Research involving this compound has followed several key trajectories, primarily focused on its application in polymer chemistry, medicinal chemistry, and materials science.

In polymer chemistry , it is a crucial monomer for the synthesis of polysulfonamides and polyamides with enhanced thermal stability. Its reaction with diamines, for instance, yields high-molecular-weight polymers with desirable properties for specialty plastics and fibers. google.com

In medicinal chemistry , derivatives of this compound have shown significant biological activity. For example, it is a key intermediate in the synthesis of sulfonamide drugs, which are known for their antibacterial properties. Research has also demonstrated that certain biphenylsulfonamide derivatives act as inhibitors of carbonic anhydrase isozymes IX, which are associated with tumors.

In materials science , this compound is used to create novel materials with specific functionalities. For instance, it has been used in the synthesis of capped cyclofructans, demonstrating its utility in creating complex, three-dimensional molecular architectures. sigmaaldrich.com

| Property | Value |

| Molecular Formula | C₁₂H₈Cl₂O₄S₂ chemicalbook.com |

| Molecular Weight | 351.23 g/mol sigmaaldrich.comchemicalbook.com |

| Melting Point | 205-208 °C sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 3406-84-6 sigmaaldrich.comchemicalbook.com |

Historical Context of Related Sulfonyl Chlorides in Chemical Synthesis

The use of sulfonyl chlorides in chemical synthesis has a rich history. Arylsulfonyl chlorides are typically prepared industrially by a two-step reaction involving an arene and chlorosulfuric acid. wikipedia.org An early documented synthesis of this compound dates back to 1912 by Zincke and Dahm, which involved the chlorosulfonation of biphenyl. This process includes the reaction of biphenyl with excess chlorosulfonic acid to form the intermediate 4,4'-biphenyldisulfonic acid, followed by further reaction to yield the final product.

Over the years, various methods for synthesizing sulfonyl chlorides have been developed, including the reaction of sulfonic acids with dehydrating agents like phosphorus oxychloride or sulfuryl chloride. nih.govnih.gov More recent advancements have focused on developing milder and more selective methods, such as the use of a pyrylium (B1242799) reagent to convert primary sulfonamides into sulfonyl chlorides. nih.gov Photocatalytic methods have also emerged as a viable alternative for the synthesis of aromatic sulfonyl chlorides from various thio-derivatives. nih.gov These developments have expanded the utility of sulfonyl chlorides, including bifunctional compounds like this compound, in the synthesis of complex molecules and materials.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorosulfonylphenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O4S2/c13-19(15,16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(14,17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFAWEIFBPUXOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063016 | |

| Record name | [1,1'-Biphenyl]-4,4'-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3406-84-6 | |

| Record name | [1,1′-Biphenyl]-4,4′-disulfonyl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3406-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4,4'-disulfonyl dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003406846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Biphenyldisulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4,4'-disulfonyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4,4'-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bis(phenylsulphonyl) dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4,4 Biphenyldisulfonyl Chloride

Established Synthetic Routes for 4,4'-Biphenyldisulfonyl Chloride

The traditional and most well-documented methods for producing this compound involve the direct conversion of the corresponding sulfonic acid or the chlorosulfonation of biphenyl (B1667301). These routes are valued for their scalability and have been refined over time.

Reaction of 4,4'-Biphenyldisulfonic Acid with Chlorinating Agents

A primary industrial method for synthesizing this compound is the reaction of 4,4'-biphenyldisulfonic acid with a suitable chlorinating agent. google.com This process directly converts the sulfonic acid groups (-SO₃H) into sulfonyl chloride groups (-SO₂Cl).

One extensively documented process involves the use of carbon tetrachloride (CCl₄) as the chlorinating agent. google.com In this method, 4,4'-biphenyldisulfonic acid is heated with an excess of carbon tetrachloride under pressure. The reaction is typically conducted at temperatures ranging from 130°C to about 225°C. google.com The pressure must be sufficient to maintain the carbon tetrachloride in the liquid phase at the reaction temperature. google.com The excess carbon tetrachloride can also serve as a solvent and heat transfer medium, which helps to prevent localized overheating. google.com Reaction times are dependent on the temperature, with satisfactory conversions and yields generally achieved within 0.5 to 10 hours. google.com For instance, at 180°C, the reaction is typically complete in 3 to 4 hours, while at 200°C, the time can be reduced to about 30 minutes to an hour. google.com

Other common chlorinating agents used in the synthesis of sulfonyl chlorides include thionyl chloride (SOCl₂) and chlorosulfonic acid (HSO₃Cl). chemicalbook.comgoogle.com For example, the synthesis of 4'-nitro-biphenyl-4-sulfonyl chloride involves refluxing the corresponding sulfonic acid with thionyl chloride and a catalytic amount of dimethylformamide (DMF). chemicalbook.com A patented process for the chlorosulfonation of biphenyl also utilizes thionyl chloride in conjunction with chlorosulfonic acid to yield this compound. google.com

Below is a table summarizing typical reaction conditions for the synthesis using carbon tetrachloride.

| Parameter | Value/Range | Source |

| Precursor | 4,4'-Biphenyldisulfonic Acid | google.com |

| Chlorinating Agent | Carbon Tetrachloride | google.com |

| Molar Ratio (CCl₄:Acid) | 1.8:1 to 100:1 (2:1 to 10:1 is satisfactory) | google.com |

| Temperature | 130°C - 225°C (180°C is typical) | google.com |

| Pressure | Sufficient to keep CCl₄ liquid (e.g., 190-200 psig) | google.com |

| Reaction Time | 0.5 - 10 hours (3-4 hours at 180°C) | google.com |

Catalytic Approaches in the Production of this compound

The efficiency of the chlorination of 4,4'-biphenyldisulfonic acid can be significantly improved through the use of catalysts. google.com While the reaction with carbon tetrachloride can proceed without a catalyst, the presence of a strong mineral acid accelerates the conversion. google.com

Preferred catalysts for this process are relatively non-volatile mineral acids such as sulfuric acid, phosphoric acid, and polyphosphoric acid. google.com These catalysts function by protonating the sulfonic acid groups, which enhances their electrophilicity and facilitates the substitution reaction. The amount of catalyst used is typically in the range of 0.05 to 0.1 moles per mole of the disulfonic acid. google.com The inclusion of a catalyst like sulfuric acid allows the reaction to proceed effectively, leading to substantial yields of this compound. google.com

The table below outlines the catalytic conditions for the reaction.

| Catalyst | Typical Molar Ratio (Catalyst:Substrate) | Source |

| Sulfuric Acid | 0.05 to 0.1 mol per mol of disulfonic acid | google.com |

| Phosphoric Acid | Not specified, but listed as effective | google.com |

| Polyphosphoric Acid | Not specified, but listed as effective | google.com |

Advanced Synthetic Approaches to Bifunctional Sulfonyl Chlorides

While established routes are reliable, modern organic synthesis seeks methods that offer milder conditions, greater functional group tolerance, and novel reactivity. Several advanced strategies for synthesizing sulfonyl chlorides have emerged, which could be applied to the preparation of bifunctional molecules like this compound.

One powerful modern technique is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This method allows for the synthesis of arylsulfonyl chlorides from arylboronic acids. The transformation uses a [SO₂Cl]⁺ synthon, obviating the harsh conditions of traditional electrophilic aromatic substitution or oxidative chlorination. nih.gov This approach is noted for its excellent functional group tolerance and inherent regioselectivity, which allows for the creation of substitution patterns that are inaccessible through classical methods. nih.gov

Another area of development is the oxidative chlorination of various organosulfur compounds. nih.gov Advanced methods utilize reagents like N-chlorosuccinimide (NCS) for the conversion of thiols or sulfonyl hydrazides into sulfonyl chlorides under mild conditions. nih.govorganic-chemistry.org For example, S-alkyl isothiourea salts, which are easily prepared from alkyl halides, can be converted to alkanesulfonyl chlorides in high yields using bleach or sodium chlorite (B76162) in an environmentally friendly process. organic-chemistry.org These methods avoid the use of highly corrosive reagents and often simplify product purification. nih.govorganic-chemistry.org

Furthermore, Sandmeyer-type reactions offer a pathway to arylsulfonyl chlorides from anilines. organic-chemistry.org Modern variations of this reaction use stable sulfur dioxide surrogates, such as the complex formed between DABCO and sulfur dioxide (DABSO). This allows for the conversion of a wide range of anilines into the corresponding sulfonyl chlorides using a copper catalyst and hydrochloric acid. organic-chemistry.org

Organic Reaction Mechanisms and Reactivity Profiles of 4,4 Biphenyldisulfonyl Chloride

Nucleophilic Acyl Substitution Reactions

4,4'-Biphenyldisulfonyl chloride is a key reagent in organic synthesis, primarily undergoing nucleophilic acyl substitution reactions at the sulfonyl group. The electrophilic nature of the sulfur atom in the sulfonyl chloride moiety makes it susceptible to attack by a variety of nucleophiles.

Amidation Reactions with Amines and Sulfonamides

The reaction of this compound with amines and sulfonamides is a cornerstone for the synthesis of a diverse range of sulfonamide derivatives. These reactions are fundamental in medicinal chemistry and materials science for creating molecules with specific biological activities or material properties.

The reaction of this compound with amines can lead to the formation of either monosulfonamide or bis-sulfonamide derivatives, depending on the stoichiometry of the reactants. When one equivalent of the disulfonyl chloride reacts with one equivalent of an amine, a monosulfonamide is primarily formed, leaving one sulfonyl chloride group unreacted for potential further functionalization.

Conversely, using two or more equivalents of an amine, or a diamine, allows for the formation of bis-sulfonamide derivatives. nih.gov This approach is particularly useful for creating symmetrical molecules and cross-linked polymers. The synthesis of bis-sulfonamides is often straightforward, involving the reaction of the disulfonyl chloride with an excess of the amine in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov A sustainable method for synthesizing variously functionalized sulfonamides, including bis-sulfonamides, has been developed using deep eutectic solvents like choline (B1196258) chloride/glycerol. researchgate.net

The table below illustrates the types of products formed from the reaction of this compound with amines.

| Reactant (Amine) | Stoichiometry (Disulfonyl Chloride:Amine) | Product Type |

| Primary Amine | 1:1 | Monosulfonamide |

| Primary Amine | 1:2 | Bis-sulfonamide |

| Secondary Amine | 1:1 | Monosulfonamide |

| Secondary Amine | 1:2 | Bis-sulfonamide |

| Diamine | 1:1 | Polymeric Sulfonamide |

The formation of sulfonamides from sulfonyl chlorides and amines is a well-established reaction that generally proceeds through a nucleophilic substitution mechanism. libretexts.org The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This step forms a transient pentacoordinate intermediate.

Reactions with Alcohols and Phenols

This compound readily reacts with alcohols and phenols to form the corresponding sulfonate esters. chemguide.co.ukresearchgate.net This reaction is analogous to the acylation of alcohols and phenols with acyl chlorides. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. youtube.com

The reaction is typically carried out in the presence of a base, such as pyridine (B92270), which serves to neutralize the hydrogen chloride byproduct and can also act as a nucleophilic catalyst. libretexts.org The reactivity of the hydroxyl group is influenced by the nature of the group it is attached to; alcohols are generally more reactive than phenols. chemguide.co.uk The formation of sulfonate esters is a valuable transformation in organic synthesis, as sulfonates are excellent leaving groups in subsequent nucleophilic substitution reactions. researchgate.net

The table below summarizes the reaction of this compound with various hydroxyl-containing compounds.

| Reactant | Product Type |

| Water | Biphenyl-4,4'-disulfonic acid |

| Primary Alcohol | Bis(alkyl) biphenyl-4,4'-disulfonate |

| Secondary Alcohol | Bis(alkyl) biphenyl-4,4'-disulfonate |

| Phenol | Bis(aryl) biphenyl-4,4'-disulfonate |

Reactivity with Other Nucleophilic Species

Beyond amines and alcohols, this compound can react with a range of other nucleophiles. The electrophilic sulfur center is susceptible to attack by various nucleophilic species, leading to a diverse array of derivatives. researchgate.net

For instance, reaction with thiols can yield thiosulfonates. Carbanions and other carbon nucleophiles can also, under specific conditions, displace the chloride to form new carbon-sulfur bonds. nih.gov The reaction with water leads to the hydrolysis of the sulfonyl chloride groups, forming the corresponding biphenyl-4,4'-disulfonic acid. chemguide.co.uk This reactivity underscores the versatility of this compound as a building block in the synthesis of complex molecules.

Metal-Catalyzed Coupling Reactions of Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides, including by extension this compound, are versatile reagents in metal-catalyzed cross-coupling reactions. Palladium, in particular, has been extensively used to catalyze transformations involving these compounds, leading to the formation of new carbon-sulfur and carbon-carbon bonds. nih.govacs.org

Palladium-Catalyzed Transformations (referencing related aryl sulfonyl chlorides)

Palladium catalysts are effective in promoting various transformations of aryl sulfonyl chlorides. nih.gov While often used as aryl halide equivalents for carbon-carbon bond formation through desulfonylation, specific palladium catalysts can also promote carbon-sulfur bond formation. nih.govmit.edu For instance, palladium-catalyzed methods have been developed for the synthesis of aryl sulfonamides from arylboronic acids and a chlorosulfonylation reagent, where the arylsulfonyl chloride is a key intermediate. nih.govacs.org Furthermore, palladium catalysis enables the C-H bond functionalization of arenes with arylsulfonyl chlorides to produce arylsulfones. acs.org By modifying reaction parameters, the same starting materials can also lead to C-Cl and C-C bond formation. acs.org These transformations highlight the versatility of arylsulfonyl chlorides as coupling partners in palladium-catalyzed reactions. nih.govacs.org

Influence of Ligand Design and Reaction Conditions on Catalytic Efficiency

The efficiency and outcome of palladium-catalyzed reactions involving aryl sulfonyl chlorides are significantly influenced by ligand design and reaction conditions. nih.govnih.gov The choice of phosphine (B1218219) ligands, for example, is crucial in the palladium-catalyzed chlorosulfonylation of arylboronic acids, with diphenyl- and di-tert-butylbiaryl phosphine ligands showing high effectiveness. nih.gov In the palladium-catalyzed C-H sulfonylation, the reaction can be tuned to favor C-S, C-Cl, or C-C bond formation by altering the solvent, co-catalyst, and temperature. nih.gov

The development of computationally designed ligands has enabled tunable meta- and para-selective C-H borylation of aryl sulfonyl compounds using an iridium catalyst, showcasing the power of ligand control in directing regioselectivity. nih.gov Similarly, in copper-catalyzed N-arylation of sulfonamides with aryl halides, the choice of ligands like oxalamides or 4-hydroxypicolinamides is critical for achieving high yields with a broad range of substrates, including challenging (hetero)aryl chlorides. nih.govresearchgate.net In nickel-catalyzed C-N bond formation between sulfonamides and aryl electrophiles, the presence of a photosensitizer can improve efficiency, pointing to the role of reaction conditions in modulating catalytic pathways. princeton.edu The stereochemical outcome of palladium-catalyzed cross-coupling reactions can also be controlled by the choice of ligand, enabling enantiodivergent synthesis from a single starting material. nih.gov

Regioselectivity and Stereochemical Considerations in Derivatives

The synthesis of derivatives from this compound and related aryl sulfonyl chlorides often requires careful consideration of regioselectivity and stereochemistry. In reactions involving unsymmetrical reagents or substrates, the position of the incoming functional group is a critical factor. For instance, in the copper-catalyzed 1,4-sulfonylcyanation of 1,3-enynes with sulfonyl chlorides, excellent regioselectivity is achieved, leading to the formation of specific 5-sulfonylpenta-2,3-dienenitrile derivatives. rsc.org

Stereochemical control is also paramount, particularly when creating chiral molecules. While not specifically detailed for this compound in the provided context, the principles of stereocontrol in related reactions are well-established. For example, in palladium-catalyzed cross-coupling reactions, the choice of chiral ligands can be used to induce asymmetry and produce enantioenriched products. The inherent chirality of starting materials can also be preserved or inverted depending on the reaction mechanism and the catalyst system employed. nih.gov In nucleophilic substitution reactions at the sulfur atom of arenesulfonyl chlorides, the stereochemical outcome is dictated by the reaction mechanism, which can proceed through pathways like SN2 or an addition-elimination mechanism. nih.gov

Polymer Science and Advanced Materials Applications

4,4'-Biphenyldisulfonyl Chloride as a Key Monomer

As a bifunctional compound, this compound can react with other bifunctional molecules, such as diamines, diols, and phenols, through polycondensation reactions to form a variety of linear polymers. The resulting macromolecules incorporate the rigid biphenyl (B1667301) unit into their backbone, which significantly influences their thermal and mechanical properties.

Synthesis of Linear High-Melting Point Polymers

The reaction of this compound with bifunctional amines (diamines) is a key route to producing aromatic polysulfonamides. These polymers are noted for their high thermal stability and high melting points, a direct consequence of the rigid biphenyl structure integrated into the polymer chain. google.com The polycondensation reaction proceeds with the formation of strong sulfonamide linkages (-SO₂-NH-). A novel polymer, poly(4,4′‐biphenylene sulfonyl succinamide) (PBSS), has been synthesized through a polycondensation reaction involving succinyl chloride and a diamine derived from this compound. researchgate.net The inherent stiffness of the biphenyl group restricts the rotational freedom of the polymer chains, leading to a highly ordered state that requires significant thermal energy to transition into a molten phase. This characteristic makes such polymers suitable for applications demanding high-temperature resistance. google.com

Formation of Soluble and Fusible Aromatic Polymeric Materials

While the rigidity of the biphenyl unit imparts high thermal stability, it can also lead to poor solubility and processability. However, strategic polymer design can overcome these challenges. By incorporating flexible linkages or non-coplanar, asymmetric structures into the polymer backbone alongside this compound, it is possible to produce soluble and fusible aromatic polymers. For instance, the synthesis of co-polyimides using an asymmetric biphenyltetracarboxylic dianhydride has been shown to yield resins with excellent solubility and manageable melt viscosity. researchgate.net Similarly, copolysulfonates have been synthesized that exhibit excellent solubility in common solvents. researchgate.net This approach disrupts the chain packing and reduces the crystallinity that typically causes insolubility, allowing the polymers to be dissolved in organic solvents for processing into films, fibers, or coatings without sacrificing the desirable thermal properties conferred by the aromatic backbone.

Application in Polymer Cross-linking Processes

The dual reactivity of this compound makes it an effective cross-linking agent. When added to a pre-polymer or polymer melt, its sulfonyl chloride groups can react with functional groups on adjacent polymer chains, such as amines or hydroxyls, creating a three-dimensional network structure. This ability to form cross-links can significantly enhance the thermal stability and mechanical properties of materials.

Curing Mechanisms in Polymeric Composites

In polymeric composites, a curing agent is essential for transforming the liquid resin matrix into a solid that binds the reinforcing fibers (like carbon or glass) together. The curing process involving biphenyl-containing agents, such as those derived from this compound, has been studied in epoxy systems. researchgate.net The curing kinetics often follow an autocatalytic model, where the reaction is catalyzed by products formed during the reaction itself. researchgate.netpsu.edu

The process can be monitored using techniques like Differential Scanning Calorimetry (DSC) to determine key parameters such as the activation energy of the curing reaction. researchgate.netresearchgate.net For example, in studies of epoxy resins cured with biphenyl-containing amine agents, the activation energies were determined, and the thermal properties of the resulting thermosets were characterized. researchgate.net The inclusion of the rigid biphenyl structure from the curing agent tends to increase the glass transition temperature (Tg) and thermal decomposition temperature (Td) of the final composite material, although this can be influenced by other structural factors like the length of flexible spacer units in the curing agent. researchgate.net

| Curing Agent Structure | Glass Transition Temp. (Tg) | Thermal Decomposition Temp. (Td) |

|---|---|---|

| Biphenyl with 2-methylene unit spacer (LCECAn, n=2) | ~155°C | ~360°C |

| Biphenyl with 4-methylene unit spacer (LCECAn, n=4) | ~145°C | ~355°C |

| Biphenyl with 6-methylene unit spacer (LCECAn, n=6) | ~135°C | ~350°C |

Functional Polymer Development

Beyond creating structural polymers, this compound is a precursor for developing functional polymers with tailored properties for specialized applications. Its defined chemical reactivity allows for its incorporation into complex polymer architectures.

Multifunctional sulfonyl chlorides are used as initiators in metal-catalyzed living radical polymerization (LRP) to synthesize polymers with well-defined structures, controlled molecular weights, and complex architectures such as star polymers. cmu.edu The design principles for these initiators are based on the reactivity of the sulfonyl chloride group, which can be reduced by a metal catalyst to form a sulfonyl radical that initiates polymerization. cmu.edu Following these principles, a bifunctional initiator like this compound could be used to grow polymer chains from both ends simultaneously, leading to linear polymers with identical chain ends or forming the core of more complex, multi-arm structures. cmu.edu

Furthermore, the reactivity of the sulfonyl chloride groups can be used to attach specific functional moieties to a polymer backbone or to create polymers with inherent functionality. For instance, the cross-linking of sulfonated polymers using a related biphenyl disulfonic acid derivative creates functional membranes for use as polymer electrolyte membranes (PEMs) in fuel cells. researchgate.net These membranes exhibit enhanced stability and high proton conductivity, properties essential for their function. researchgate.net The synthesis of sulfinamides from sulfonyl chlorides also presents a pathway to novel functional monomers or for the post-polymerization functionalization of polymers containing sulfonyl chloride groups. nih.gov

Dendrimer Synthesis and Architecture

Dendrimers are perfectly branched, monodisperse macromolecules with a precisely controlled three-dimensional structure. mdpi.comnih.gov The rigid and bifunctional nature of this compound makes it an excellent candidate for use as a central core molecule in the synthesis of specific dendrimer architectures.

The convergent approach to dendrimer synthesis involves the construction of dendritic wedges (dendrons) from the periphery inwards, which are then attached to a central core molecule in the final step. mdpi.com This method offers advantages in terms of purification and achieving higher yields for high-generation dendrimers. mdpi.com

This compound has been effectively used as a core molecule in the convergent synthesis of sulfonimide-based dendrimers (SBDs). mdpi.com In a documented synthetic route, pre-synthesized monosulfonamide dendrons are coupled with the two sulfonyl chloride groups of this compound. mdpi.com This reaction results in the formation of a "dumbbell-shaped" dendrimer, where the central biphenyl unit acts as the handle connecting two dendritic wedges. mdpi.com This strategy allows for the precise placement of the biphenyl core at the heart of the macromolecule.

The properties of dendrimers are intrinsically linked to their architectural components: the core, the branching units, and the peripheral functional groups. mdpi.comresearchgate.net For sulfonimide-based dendrimers (SBDs) constructed around a biphenyl core, several key structure-property relationships have been identified.

Thermal Properties: SBDs are noted for having relatively high melting points (120–250 °C) and glass transition temperatures (135–162 °C). mdpi.comresearchgate.net The inclusion of aromatic sulfonimide linkages contributes to their high chemical and thermal stability, making them suitable for applications requiring material stability at elevated temperatures. mdpi.com

Solubility: The solubility of these dendrimers is heavily influenced by the nature of their peripheral groups. mdpi.com For instance, SBDs with terminal tosyl- or 2-naphthyl sulfonyl groups demonstrate very high solubility (150–250 mg/mL) in a range of polar and nonpolar aprotic solvents like DMF, THF, and chloroform. mdpi.com In contrast, SBDs decorated with peripheral nitro groups (nosyl-decorated) have poor solubility in these same solvents at room temperature. mdpi.com

Supramolecular Chemistry and Self Assembly Research

Design and Synthesis of Supramolecular Host Materials

The development of novel macrocycles is a cornerstone of supramolecular chemistry, as these structures possess unique recognition properties. researchgate.net 4,4'-Biphenyldisulfonyl chloride is a valuable precursor for synthesizing various supramolecular host materials due to its well-defined geometry and reactive sites. The biphenyl (B1667301) unit provides a rigid scaffold, while the two sulfonyl chloride groups at the 4 and 4' positions offer convenient points for cyclization reactions.

One common strategy involves the reaction of this compound with difunctional amines or phenols to create macrocyclic sulfonamides or sulfonates. These reactions, often performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, lead to the formation of discrete macrocycles with specific cavity sizes and shapes. The properties of these macrocycles can be tuned by varying the length and flexibility of the linker molecules that react with the disulfonyl chloride.

Biphenarenes, a class of macrocycles, are synthesized using 4,4'-biphenol or its ether derivatives linked by methylene (B1212753) bridges. mdpi.com This modular approach allows for the creation of macrocycles with customizable cavity sizes, overcoming the limitation of smaller cavities found in traditional host molecules. mdpi.com The functionalization of these macrocycles is also readily achievable, allowing for the introduction of various substituents to modify their solubility, recognition properties, and self-assembly behavior. mdpi.com

For instance, the synthesis of biphenarene-based macrocycles can be achieved through Friedel-Crafts alkylation, linking biphenyl units with formaldehyde. mdpi.com This method provides a straightforward route to large, shape-persistent macrocycles that can act as hosts for various guest molecules. The resulting macrocyclic hosts have been shown to form complexes with a range of guests, demonstrating their potential in areas such as molecular recognition and sensing. mdpi.com

The table below summarizes key aspects of synthesizing supramolecular hosts using biphenyl-based building blocks.

| Building Block Precursor | Synthetic Strategy | Resulting Macrocycle | Key Features |

| This compound | Reaction with difunctional amines/phenols | Macrocyclic sulfonamides/sulfonates | Tunable cavity size and shape |

| 4,4'-Biphenol derivatives | Friedel-Crafts alkylation with formaldehyde | Biphenarenes | Customizable large cavities, modular synthesis |

| 4,4'-Bis(triethoxysilyl)biphenyl | Self-assembly with surfactants | Mesoporous organosilica | Ordered porous structures with molecular periodicity nih.gov |

Exploration of Non-Covalent Interactions in Assemblies

Non-covalent interactions are the primary driving forces behind the self-assembly of molecules into well-defined supramolecular structures. In assemblies derived from this compound, a variety of non-covalent interactions play a crucial role, including hydrogen bonding, π-π stacking, and C-H···π interactions.

Crystallographic studies of related aromatic sulfonyl chlorides reveal the importance of these weak interactions in the solid state. fgcu.edunih.gov The sulfonyl groups are potent hydrogen bond acceptors, with the oxygen atoms readily participating in hydrogen bonds with suitable donor groups. fgcu.edunih.gov While the chlorine atom of a sulfonyl chloride is generally a weak hydrogen bond acceptor, it can participate in other interactions, such as halogen bonding and Cl···π interactions. nih.gov

In the context of biphenyl-containing structures, π-π stacking interactions between the aromatic rings are a significant contributor to the stability of the assembled architecture. The biphenyl moiety itself can adopt a planar or twisted conformation, and the interplay between intramolecular and intermolecular forces dictates the final geometry. nih.gov Theoretical and experimental studies on biphenyl have shown that both intramolecular H···H and intermolecular C-H···π contacts contribute to the stabilization of its crystal structure. nih.gov

The table below outlines the key non-covalent interactions observed in assemblies of aromatic sulfonyl compounds.

| Interaction Type | Description | Role in Assembly |

| Hydrogen Bonding | Primarily involves the sulfonyl oxygens as acceptors. fgcu.edunih.gov | Directs the formation of specific, ordered structures. |

| π-π Stacking | Occurs between the biphenyl rings of adjacent molecules. | Contributes significantly to the energetic stability of the assembly. |

| C-H···π Interactions | Involves hydrogen atoms interacting with the electron-rich π-system of the biphenyl rings. nih.gov | Provides additional stabilization and influences molecular packing. nih.gov |

| Halogen Bonding | The chlorine atom of the sulfonyl chloride can act as a halogen bond donor. | Can influence the crystal packing and intermolecular geometry. |

| Cl···π Interactions | The chlorine atom can interact with the π-system of an adjacent aromatic ring. nih.gov | Contributes to the overall stability of the solid-state structure. nih.gov |

Supramolecular Control over Chemical Processes

The controlled organization of molecules in supramolecular assemblies can be harnessed to influence and direct chemical reactions and processes. The defined cavities and reactive sites of host molecules derived from this compound can create unique microenvironments that alter reaction rates, selectivities, and equilibria.

While specific research on ligand-controlled chloride release from supramolecular complexes of this compound is not extensively documented, the principles can be inferred from related systems. Supramolecular cages and hosts are known to encapsulate anions, including chloride, and their release can be triggered by external stimuli such as the addition of a competitive guest or a change in the host's conformation.

In related systems, the release of a bound guest can be achieved by introducing a ligand that binds more strongly to the host, thereby displacing the original guest. For example, peptide amphiphiles can be designed to self-assemble into nanostructures that encapsulate and subsequently release drugs in a controlled manner. rsc.org The release profile can be tuned by modifying the molecular design of the amphiphile. rsc.org

The effect of chloride anions on the self-assembly process of diphenylalanine peptide nanotubes has been studied, demonstrating that chloride ions can influence the formation and properties of these nanostructures. nih.gov This suggests that the interaction of chloride with the building blocks of a supramolecular assembly is a critical factor.

In the context of a host molecule derived from this compound, a potential mechanism for controlled chloride release could involve the following steps:

Encapsulation: A supramolecular host encapsulates a chloride ion, likely through hydrogen bonding to the sulfonamide N-H groups or other strategically placed hydrogen bond donors.

Ligand Addition: A ligand with a high affinity for the host's binding cavity is introduced.

Displacement: The ligand binds to the host, causing a conformational change or directly competing for the binding site, leading to the release of the chloride ion.

This type of controlled release is highly dependent on the relative binding affinities of the host for the chloride ion and the triggering ligand.

Theoretical and Experimental Insights into Supramolecular Architectures

A combination of theoretical calculations and experimental techniques is essential for a comprehensive understanding of the supramolecular architectures formed from this compound and its derivatives.

Experimental methods such as X-ray crystallography provide precise information about the solid-state structures of these assemblies, revealing bond lengths, bond angles, and the nature of intermolecular interactions. fgcu.edunih.gov Spectroscopic techniques like NMR and FT-IR can confirm the covalent linkage of the biphenyl fragment in the final materials. nih.gov

Theoretical modeling, including density functional theory (DFT) calculations, complements the experimental data by providing insights into the energetics of different conformations and the strength of non-covalent interactions. For instance, Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify intermolecular contacts in crystal structures, offering a detailed picture of the interactions that govern self-assembly. fgcu.edunih.gov

A study combining experimental X-ray diffraction with theoretical computations on the biphenyl crystal challenged the assumption of a twisted configuration, providing evidence for a stable planar structure stabilized by intra- and intermolecular H···H and C-H···π contacts. nih.gov Such integrated approaches are crucial for accurately describing the complex interplay of forces in supramolecular systems.

The table below details the application of various theoretical and experimental methods in the study of these supramolecular architectures.

| Method | Type | Information Gained |

| X-ray Crystallography | Experimental | Precise 3D molecular and crystal structures, intermolecular distances. fgcu.edunih.gov |

| NMR Spectroscopy | Experimental | Confirmation of covalent structures and connectivity in solution. nih.gov |

| FT-IR Spectroscopy | Experimental | Identification of functional groups and confirmation of covalent bonds. nih.gov |

| Density Functional Theory (DFT) | Theoretical | Energetics of different conformations, electronic properties, and interaction energies. |

| Hirshfeld Surface Analysis | Theoretical | Visualization and quantification of intermolecular interactions in crystal structures. fgcu.edunih.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Characterization of 4,4'-Biphenyldisulfonyl Chloride and its Derivatives

Quantum chemical calculations allow for a detailed examination of the molecular and electronic properties of this compound. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model these characteristics.

Electronic Structure Analysis and Bonding Characterization

The electronic structure of this compound is fundamental to its chemical behavior. The biphenyl (B1667301) core provides a rigid aromatic framework, while the two sulfonyl chloride groups at the para positions are strong electron-withdrawing groups. This electronic arrangement significantly influences the molecule's reactivity.

Quantum chemical studies on related aromatic sulfonyl chlorides and biphenyl systems reveal key electronic features that can be extrapolated to this compound. nih.govmdpi.commdpi.com Calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of the chemical bonds.

The S-Cl and S=O bonds in the sulfonyl chloride groups are highly polarized. The sulfur atom is electron-deficient and thus highly electrophilic, making it susceptible to nucleophilic attack. The biphenyl moiety's planarity or torsional angle between the two phenyl rings is another critical structural parameter that affects electronic conjugation and can be accurately calculated. mdpi.com

Table 1: Representative Calculated Electronic Properties for Aromatic Sulfonyl Compounds

| Property | Description | Typical Calculated Value Range |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity and electronic excitation energy. | 3-5 eV |

| Electron Affinity | The energy released when an electron is added to a neutral molecule. | 2-3 eV |

| Ionization Potential | The energy required to remove an electron from a neutral molecule. | 6-8 eV |

| Dipole Moment | A measure of the net molecular polarity. | Varies with conformation |

Note: The values presented are illustrative and based on calculations for related aromatic sulfonyl compounds. Specific values for this compound would require dedicated calculations.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR, IR/Raman)

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for their characterization.

IR/Raman Spectroscopy: Theoretical calculations can predict vibrational frequencies corresponding to the stretching and bending of bonds. For this compound, key predicted vibrations would include the symmetric and asymmetric stretches of the S=O bonds (typically in the 1350-1400 cm⁻¹ and 1160-1200 cm⁻¹ regions, respectively) and the S-Cl stretch. nih.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with high accuracy using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. researchgate.net These predictions help in assigning experimental spectra and confirming the molecular structure. For this molecule, distinct signals would be predicted for the aromatic protons and carbons of the biphenyl backbone, with their chemical shifts influenced by the electron-withdrawing sulfonyl chloride groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. nih.gov It calculates the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. The calculations would likely predict absorptions in the UV region characteristic of the π-π* transitions of the conjugated biphenyl system.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Region/Value |

| IR | S=O Asymmetric Stretch | ~1380 cm⁻¹ |

| IR | S=O Symmetric Stretch | ~1180 cm⁻¹ |

| ¹³C NMR | Aromatic Carbons | 120-150 ppm |

| ¹H NMR | Aromatic Protons | 7.5-8.2 ppm |

| UV-Vis | λ_max | ~250-300 nm |

Note: These are expected values based on the compound's structure and data from analogous molecules. Actual calculated values may vary depending on the level of theory and basis set used.

Mechanistic Studies Through Computational Modeling

Computational modeling is a powerful approach to investigate the detailed mechanisms of reactions involving this compound.

Reaction Pathway Elucidation and Transition State Calculations

For reactions such as nucleophilic substitution at the sulfur atom, computational chemistry can map out the entire potential energy surface. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.

Studies on simpler arenesulfonyl chlorides have shown that nucleophilic substitution, such as the chloride-chloride exchange, proceeds via a synchronous S_N2-type mechanism. nih.govmdpi.com DFT calculations reveal a single transition state where the incoming nucleophile and the leaving group are both partially bonded to the sulfur atom. mdpi.com The energy barrier for this process, known as the activation energy, can be calculated, providing a quantitative measure of the reaction rate. For a bifunctional molecule like this compound, these calculations can clarify whether the two sulfonyl chloride groups react independently or if the reaction at one site influences the reactivity of the second.

Understanding Reaction Selectivity and Catalytic Phenomena

Computational models can explain the selectivity of reactions. For example, in polymerization reactions with asymmetric diamines or diols, calculations can predict which reaction pathways are energetically more favorable, thus determining the structure of the resulting polymer.

In catalytic processes, modeling can elucidate the role of the catalyst. It can show how a catalyst interacts with the sulfonyl chloride, stabilizing the transition state and lowering the activation energy. For instance, in the synthesis of this compound from the corresponding disulfonic acid, computational methods could model the role of acid catalysts in facilitating the reaction with a chlorinating agent. google.com

In Silico Design of Novel Materials and Functional Molecules

The bifunctional nature of this compound makes it an attractive building block, or "monomer," for the creation of new materials. In silico design, which uses computer simulations to design and screen materials before their synthesis, is a rapidly growing field.

This compound is a candidate for designing porous organic polymers (POPs) or covalent organic frameworks (COFs). researchgate.net The general approach involves:

Virtual Library Generation: A large virtual library of potential polymer structures is created by computationally "reacting" this compound with various co-monomers (e.g., different diamines or polyamines).

High-Throughput Screening: These virtual structures are then rapidly screened for desired properties using molecular modeling. For example, properties like pore size, surface area, and thermal stability can be predicted.

Performance Evaluation: Promising candidates from the screening are subjected to more rigorous simulations, such as Grand Canonical Monte Carlo (GCMC) simulations, to predict their performance in specific applications, like gas storage (H₂, CO₂) or separation. researchgate.net

This in silico approach accelerates the discovery of novel materials by focusing synthetic efforts on the most promising candidates, saving significant time and resources.

Molecular Modeling for Functionality Optimization

Molecular modeling techniques are instrumental in predicting and optimizing the properties of materials derived from this compound. By simulating molecular structures and interactions, researchers can tailor the functionality of resulting polymers for specific applications.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the polymerization process involving sulfonyl chloride-containing monomers. nih.gov For instance, in the synthesis of sulfonated poly(arylene ether sulfone) (SPAES), DFT calculations can be employed to predict the spontaneity of polymerization reactions by analyzing the thermodynamic favorability. nih.gov Such computational studies have shown that the choice of halogen atoms (e.g., chlorine vs. fluorine) on the monomers can significantly impact the reaction's spontaneity, a finding that can be experimentally verified. nih.gov This predictive capability allows for the a priori selection of monomers and reaction conditions to optimize the synthesis of high-molecular-weight polymers with desired characteristics.

Molecular Dynamics (MD) simulations are another crucial tool, particularly for understanding the thermomechanical properties of polymers. For epoxy systems cured with aromatic diamines, which are structurally related to polymers derived from this compound, MD simulations can elucidate the relationship between the isomeric structure of the curing agent and the resulting material's density, Young's modulus, and glass transition temperature (Tg). mdpi.com These simulations reveal how molecular-level features, such as fractional free volume and cohesive energy density, govern the macroscopic properties of the polymer network. mdpi.com By applying similar MD simulations to polysulfones derived from this compound, researchers can predict and optimize properties like thermal stability and mechanical strength. acs.orgresearchgate.netresearchgate.net

The following table summarizes key computational parameters and their impact on material properties, as investigated through molecular modeling:

| Computational Method | Investigated Parameter | Predicted/Optimized Property |

| Density Functional Theory (DFT) | Reaction thermodynamics | Polymerization spontaneity, Reaction yield |

| Molecular Dynamics (MD) | Fractional free volume, Cohesive energy density | Density, Young's modulus, Glass transition temperature (Tg) |

| Molecular Dynamics (MD) | Nanophase segregation, Water content | Ion conductivity in membranes |

Design of Graphene-Based Materials and Molecular Electronics Components

The unique electronic and structural properties of this compound make it a promising candidate for the development of advanced graphene-based materials and components for molecular electronics.

Graphene-Based Materials:

Covalent functionalization is a key strategy to tailor the properties of graphene for specific applications. nih.govnih.govsit.edu.cnnih.gov The two sulfonyl chloride groups in this compound offer reactive sites for covalently bonding the biphenyl moiety to the graphene surface or to functional groups on graphene oxide. This functionalization can serve multiple purposes:

Improved Dispersibility: Attaching the biphenyl disulfonyl moiety can prevent the reaggregation of graphene sheets, enhancing their solubility and processability in common organic solvents. nih.gov

Bandgap Engineering: Covalent modification of graphene's sp²-hybridized carbon lattice can introduce a bandgap, transforming the semimetallic graphene into a semiconductor, which is crucial for electronic applications. arxiv.org

Sensing Platforms: Functionalized graphene can act as a platform for biosensors. researchgate.net The biphenyl linker can be further modified to immobilize biomolecules, and the electronic properties of the graphene sheet can be used to detect binding events.

Molecular Electronics Components:

The biphenyl unit is a fundamental building block in the field of molecular electronics, where individual molecules are used as active components in electronic circuits. aip.orgarxiv.orgnih.govaps.org Theoretical studies, particularly those combining DFT with non-equilibrium Green's function (NEGF) formalism, are essential for predicting the electron transport properties of molecular junctions. aip.orgaip.orgarxiv.org

In a molecular junction, a molecule like this compound (or its derivatives where the sulfonyl chloride groups are replaced with suitable linkers like thiols or amines) can be sandwiched between two electrodes. aip.orgarxiv.orgaip.org The conductance of such a junction is highly dependent on the torsion angle between the two phenyl rings of the biphenyl unit. aip.org Quantum dynamics simulations can model the internal rotation of the biphenyl moiety and its effect on the time-averaged conductance. aip.orgaip.org These theoretical investigations provide a deeper understanding of the quantum phenomena that govern charge transport at the molecular scale and guide the design of molecular wires with optimized conductivity. aip.orgarxiv.orgnih.govaps.org

The table below outlines the potential applications of this compound in these advanced materials and the computational methods used to guide their design.

| Application Area | Role of this compound | Relevant Computational Technique |

| Graphene-Based Materials | Covalent functionalizing agent | Density Functional Theory (DFT) |

| Molecular Electronics | Molecular wire backbone | DFT with Non-Equilibrium Green's Function (NEGF) |

| Graphene-Based Sensors | Linker for biomolecule immobilization | Molecular Dynamics (MD) |

Application of Chemical Machine Learning in Materials Design

Chemical machine learning (ML) is an emerging field that leverages data-driven models to accelerate the discovery and design of new materials. llnl.govmdpi.com By learning from existing data, ML models can predict the properties of novel materials, bypassing the need for time-consuming and expensive experimental synthesis and characterization.

For polymers derived from this compound, ML techniques, particularly Quantitative Structure-Property Relationship (QSPR) models, can be a powerful tool for materials design. nih.govnih.govplos.orgmdpi.comnih.govresearchgate.net A QSPR model establishes a mathematical relationship between the chemical structure of a polymer (represented by molecular descriptors) and its macroscopic properties. nih.govnih.gov

The general workflow for developing a QSPR model for polysulfones based on this compound would involve:

Data Compilation: Gathering a dataset of polymers with known chemical structures and experimentally measured properties (e.g., glass transition temperature, tensile strength, dielectric constant).

Descriptor Calculation: For each polymer, calculating a set of numerical descriptors that encode its structural features. These can range from simple constitutional indices to more complex topological and quantum-chemical descriptors.

Model Training: Using ML algorithms, such as multiple linear regression, random forests, or neural networks, to build a model that maps the descriptors to the properties. mdpi.com

Model Validation: Rigorously validating the model's predictive power using techniques like cross-validation and external testing.

Once a reliable QSPR model is established, it can be used to predict the properties of virtual polymers—polymers that have been designed on a computer but not yet synthesized. This allows for the high-throughput screening of a vast chemical space to identify candidate materials with optimal properties for a target application. For example, ML models have been successfully developed to predict the glass transition temperature, melting temperature, and density of polyamides with high accuracy. mdpi.com Similar approaches can be applied to the polysulfones derived from this compound to guide the synthesis of next-generation high-performance materials.

The following table presents examples of polymer properties that can be predicted using machine learning and the types of descriptors that are often employed.

| Predicted Property | Commonly Used Descriptors | Machine Learning Algorithm |

| Glass Transition Temperature (Tg) | Topological indices, Connectivity indices | Random Forest, Neural Networks |

| Tensile Strength | Molecular weight, Rotatable bonds | Multiple Linear Regression |

| Density | van der Waals volume, Molar mass | Gradient Boosting |

| Dielectric Constant | Polarizability, Dipole moment | Support Vector Machines |

Analytical Methodologies for Characterization in Research

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Table 3: HRMS Data for 4,4'-Biphenyldisulfonyl chloride

| Ion Formula | Calculated m/z | Observed m/z |

|---|---|---|

| [C₁₂H₈Cl₂O₄S₂ + H]⁺ | 350.9215 | Typically within 5 ppm |

Note: The calculated m/z is for the monoisotopic mass.

Chromatographic Separation Methods

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. Commercial suppliers often state the purity as determined by HPLC. sigmaaldrich.com A reversed-phase HPLC method is typically employed for non-polar to moderately polar compounds. In this method, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netsigmaaldrich.com The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Detection is commonly achieved using a UV detector, set to a wavelength where the biphenyl (B1667301) chromophore absorbs strongly. rsc.orgresearchgate.net The retention time and peak purity are used to identify and quantify the compound.

Table 4: Typical HPLC Method Parameters for Analysis of Aryl Sulfonyl Chlorides

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile nih.gov |

| Flow Rate | 1.0 - 1.2 mL/min nih.gov |

| Detection | UV at ~254 nm |

| Temperature | Ambient or controlled (e.g., 40 °C) mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds. omicsonline.orgmdpi.com While the direct GC-MS analysis of sulfonyl chlorides like this compound can be challenging due to their thermal lability and reactivity, the technique is invaluable for analyzing related reaction mixtures and more stable derivatives.

In the analysis of reaction products derived from sulfonyl chlorides, GC-MS plays a pivotal role. For instance, in the synthesis of sulfonamides, where this compound reacts with amines, GC-MS can be used to identify and quantify the resulting sulfonamide derivatives. nih.gov The thermal stability of these sulfonamides makes them more amenable to GC analysis.

A typical GC-MS analysis involves injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas through a chromatographic column. The separation of components is based on their differential partitioning between the stationary phase of the column and the mobile gas phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for each component. omicsonline.orgrsc.org

Table 1: Illustrative GC-MS Parameters for Analysis of Sulfonyl Chloride Derivatives

| Parameter | Typical Setting |

| Column | RTX-5MS (30 m x 0.25 mm ID x 0.25 µm) rsc.org |

| Carrier Gas | Helium mdpi.comrsc.org |

| Injector Temperature | 280 °C rsc.org |

| Oven Temperature Program | Initial 50°C, ramp at 25°C/min to 300°C, hold for 3-4 min rsc.org |

| Ion Source Temperature | 200 °C - 230 °C mdpi.comrsc.org |

| Mass Range | 50 - 500 m/z mdpi.comrsc.org |

This table presents a generalized set of parameters and may require optimization for specific applications.

The mass spectra of the resulting fragments can be compared with spectral libraries, such as the NIST library, to confirm the identity of the compounds. omicsonline.org For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and specificity for target analytes. omicsonline.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₁₂H₈Cl₂O₄S₂), this method provides experimental verification of its molecular formula by quantifying the mass percentages of its constituent elements: carbon, hydrogen, chlorine, oxygen, and sulfur.

The experimentally determined values are compared against the theoretically calculated percentages based on the compound's molecular formula and weight (351.23 g/mol ). chemicalbook.com Close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and correct identification.

Table 2: Theoretical vs. Experimental Elemental Composition of this compound

| Element | Theoretical % | Experimental % (Representative) |

| Carbon (C) | 41.03 | 41.05 |

| Hydrogen (H) | 2.29 | 2.31 |

| Chlorine (Cl) | 20.19 | 20.15 |

| Oxygen (O) | 18.21 | 18.20 |

| Sulfur (S) | 18.24 | 18.29 |

The experimental values are illustrative and can vary slightly between analyses.

The presence and ratio of two chlorine atoms and two sulfur atoms are particularly indicative of the symmetric nature of the this compound molecule.

Advanced Structural Elucidation Techniques

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. While obtaining a single crystal of this compound itself suitable for X-ray diffraction can be challenging, the technique is frequently applied to its crystalline derivatives, such as sulfonamides or other coordination complexes. nih.govnih.gov

For instance, the analysis of a crystalline derivative of this compound would confirm the connectivity of the atoms, the planar or twisted nature of the biphenyl system, and the geometry around the sulfur atoms of the sulfonyl groups. This level of structural detail is crucial for understanding the molecule's reactivity and its interactions in various chemical and biological systems.

Exploration of Specific Research Applications and Functional Development

Chemical Biology and Medicinal Chemistry Research (Synthesis-Oriented)

The structure of 4,4'-biphenyldisulfonyl chloride, featuring two electrophilic sites, allows it to react with a wide range of nucleophiles, such as amines and alcohols, to form stable sulfonamide or sulfonate ester linkages. This reactivity is extensively leveraged in medicinal chemistry to construct diverse molecular architectures for biological evaluation.

Synthesis of Drug-Like Molecules Bearing Sulfonyl Groups

The sulfonamide group is a key functional group in a multitude of therapeutic agents, and this compound serves as a crucial intermediate in the synthesis of molecules containing this moiety. The reaction of sulfonyl chlorides with amines is a fundamental method for creating sulfonamides, which are recognized for their wide-ranging biological activities, including antibacterial properties. rsc.org The biphenyl (B1667301) scaffold itself is a privileged structure in drug discovery, and combining it with two sulfonamide linkers allows for the synthesis of symmetrical, drug-like molecules with potential for enhanced binding affinity and modified physicochemical properties.

Recent advancements in synthetic methodology have focused on developing more efficient and environmentally friendly ways to produce sulfonamides. For instance, one-pot strategies that convert aromatic acids and amines directly into sulfonamides via an in-situ generated sulfonyl chloride intermediate are being explored, highlighting the importance of the sulfonyl chloride functional group in modern pharmaceutical synthesis. nih.gov

Development of Carbonic Anhydrase Inhibitors and Related Biologically Active Compounds

A significant area of research involving this compound derivatives is the development of carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of enzymes involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. rsc.orgacs.org Aromatic and heterocyclic sulfonamides are classic inhibitors of these enzymes. rsc.org

Research has shown that biphenylsulfonamide derivatives can be highly potent inhibitors of various human (h) CA isoforms. In one study, a series of 1,1'-biphenyl-4-sulfonamides were synthesized and found to be potent, low-nanomolar inhibitors of isoforms hCA I, II, IX, XII, and XIV, often showing greater potency than the standard drug acetazolamide. researchgate.net The synthetic route to these compounds typically involves reacting a substituted biphenylsulfonyl chloride with an appropriate amine. The rigid biphenyl core of the molecule can be strategically modified to achieve selectivity for different CA isoforms. researchgate.net X-ray crystallography studies of these inhibitors bound to the enzyme have provided detailed insights into the molecular interactions that drive their high affinity, paving the way for the rational design of new, highly potent and selective CA inhibitors. researchgate.net

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by a Biphenylsulfonamide Derivative (Compound 20)

| Isoform | Inhibition Constant (Kᵢ) in nM |

|---|---|

| hCA I | 10.1 |

| hCA II | 5.8 |

| hCA IX | 25.5 |

| hCA XII | 4.5 |

| hCA XIV | 0.26 |

Data sourced from a study on 1,1'-biphenyl-4-sulfonamides, where compound 20 was the most potent hCA XIV inhibitor. researchgate.net

In Vitro Screening for Biological Activities (e.g., Antimicrobial, Antifungal, Cytotoxicity against Cell Lines)

Derivatives of this compound are frequently subjected to in vitro screening to assess their potential as therapeutic agents. The core structure is a versatile scaffold for generating libraries of compounds with diverse biological activities.

Antimicrobial and Antifungal Activity: The sulfonamide group is historically significant in the development of antimicrobial drugs. acs.org Modern research continues to explore new sulfonamide derivatives for activity against drug-resistant pathogens. Studies on biphenyl derivatives have demonstrated their potential as antibacterial agents. For example, certain biphenyl derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. nih.gov Similarly, other research has identified biphenyl-dihydropyridine derivatives with significant antibacterial and antifungal activity against various strains, including Candida albicans. While not all studies use this compound directly, they establish the biphenyl-sulfonamide motif as a promising area for antimicrobial drug discovery.

Cytotoxicity against Cancer Cell Lines: The antiproliferative activity of compounds derived from this compound is a major focus of research. Biphenyl compounds and sulfonamides have independently been shown to possess anticancer properties. Synthesized sulfonamides have demonstrated cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and MDA-MB-468 (breast cancer). In one study, tested sulfonamides were particularly effective against the MDA-MB-468 cell line, with IC₅₀ values below 30 μM, indicating significant cytotoxic potential. The mechanism of action for such compounds can involve the inhibition of key enzymes like carbonic anhydrases, which are overexpressed in some tumors, or the disruption of cell cycle progression.

Table 2: Selected In Vitro Biological Activities of Biphenyl and Sulfonamide Derivatives

| Compound Type | Activity | Cell Line / Organism | Result (IC₅₀ / MIC) | Source(s) |

|---|---|---|---|---|

| Biphenyl-triol derivative | Antibacterial | MRSA | 3.13 µg/mL | nih.gov |

| Biphenyl-triol derivative | Antibacterial | Multidrug-resistant E. faecalis | 6.25 µg/mL | nih.gov |

| Biphenyl-dihydropyridine | Antifungal | C. albicans | 100 µg/mL | |

| Synthesized Sulfonamides | Cytotoxicity | MDA-MB-468 (Breast Cancer) | < 30 µM | |

| Synthesized Sulfonamides | Cytotoxicity | MCF-7 (Breast Cancer) | < 128 µM | |

| Synthesized Sulfonamides | Cytotoxicity | HeLa (Cervical Cancer) | < 360 µM |

MIC = Minimum Inhibitory Concentration; IC₅₀ = Half-maximal Inhibitory Concentration. Data is representative of the potential of the chemical classes.

Research into Drug Delivery System Components (design and synthesis aspects)

The well-defined, rigid structure and bifunctional nature of this compound make it an attractive linker for creating novel supramolecular structures for use in drug delivery. Research has demonstrated its use in modifying cyclodextrins, which are cyclic oligosaccharides known for their ability to encapsulate drug molecules, thereby improving their solubility and stability.

Specifically, this compound has been reacted with cycloinulohexaose (B14170154) in pyridine (B92270) to create a "capped" cyclofructan. This capping process involves the biphenyldisulfonyl group bridging two positions on the cyclodextrin (B1172386) rim, creating a more defined cavity for guest molecules. It has also been employed in the synthesis of 6A,6D-diamino-6A,6D-dideoxy-β-cyclodextrin, further showcasing its utility in the precise chemical modification of these complex host molecules for advanced drug delivery applications.

Catalysis Research

While this compound is primarily known as a synthetic building block rather than a catalyst itself, it plays a role in research aimed at developing new catalytic methods, particularly in the area of metal-free reactions.

Investigation of Metal-Free Catalysis

The synthesis of sulfonamides and other sulfur-containing compounds often relies on transition-metal catalysis. However, there is a growing interest in developing metal-free catalytic systems to improve the environmental footprint and reduce the cost of these processes. In this context, sulfonyl chlorides like this compound serve as key electrophilic substrates.

Research in this area explores novel, metal-free methods for C-S bond formation. For example, studies have demonstrated the synthesis of various compounds from sulfonyl chlorides under metal-free conditions. rsc.org One approach involves a Smiles rearrangement to produce N-substituted anilines from aryl sulfonyl chlorides and amines in the absence of any metal catalyst. Another area of investigation is the use of organophotoredox catalysts to mediate reactions involving sulfonyl chlorides, providing a sustainable alternative to traditional metal-catalyzed methods. nih.gov Although this compound is the reactant and not the catalyst in these systems, its use is integral to proving the viability and scope of these new metal-free catalytic transformations.

Catalytic Transformations Involving Sulfonyl Chlorides

This compound, as a member of the sulfonyl chloride class of compounds, is implicated in a variety of catalytic transformations. Sulfonyl chlorides are recognized as significant organic synthetic intermediates. magtech.com.cn They serve as potent sources for several functional groups, including sulfenes, sulfonyls, and aryls. magtech.com.cn The reactivity of sulfonyl chlorides allows them to participate in cross-coupling reactions with a wide array of nucleophiles, a process often facilitated by transition metal catalysis. sioc-journal.cn

Copper-catalyzed reactions represent one such area of application. For instance, an effective copper-catalyzed cascade strategy has been developed for synthesizing sulfonylated benzothiophenes using commercially available sulfonyl chlorides as the sulfonyl source. rsc.org This method is advantageous as it circumvents the need for multi-step synthesis of sulfone radical precursors and does not require expensive photocatalysts. rsc.org

Palladium-catalyzed reactions are also prominent. 4-Biphenylsulfonyl chloride, a related monosulfonyl chloride, is utilized in palladium-catalyzed desulfitative C-arylation reactions, which are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules. glpbio.comsigmaaldrich.com

Furthermore, the transformation of 4-picoline derivatives into aryl picolyl sulfones can be achieved using aryl sulfonyl chlorides in the presence of triethylamine (B128534) (Et₃N) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction is believed to proceed through an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate. nih.gov

The development of sustainable methods for synthesizing sulfonyl chlorides themselves is also an active area of research. One such method involves a photocatalytic approach using a heterogeneous potassium poly(heptazine imide) (K-PHI) catalyst. acs.org This process can generate sulfonyl chlorides with high yields from arenediazonium salts under mild conditions, utilizing visible light irradiation at room temperature. acs.org

Surfactant Chemistry

Synthesis of Novel Sulfonamide-Based Surfactants

The synthesis of novel surfactants often involves the reaction of sulfonyl chlorides with various amines to create sulfonamides, which can possess surface-active properties. jsirjournal.comcbijournal.com The general approach for synthesizing sulfonamides involves the reaction between a primary or secondary amine and a sulfonyl chloride, typically in the presence of a base. cbijournal.com this compound, with its two sulfonyl chloride groups, offers a scaffold for creating bis-sulfonamide structures.

In a general synthetic strategy, a sulfonyl chloride is reacted with an amine in a suitable solvent. cbijournal.com For example, the synthesis of certain sulfonamides has been achieved with high yields using catalysts like Fe₃O₄-DIPA in dichloromethane (B109758) (DCM) at room temperature. cbijournal.com Another approach involves the use of zinc oxide nanoparticles for a solvent-free synthesis. cbijournal.com The base used in these reactions can vary, with common choices including organic bases like pyridine and triethylamine (TEA), or inorganic bases. cbijournal.com

A study on the synthesis of new classes of nonionic surfactants included the preparation of bis-sulfonamides. jsirjournal.com The synthesis of these compounds resulted in yields as high as 87%. jsirjournal.com